molecular formula C18H14ClN B11840795 Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)- CAS No. 144412-60-2

Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-

Cat. No.: B11840795
CAS No.: 144412-60-2
M. Wt: 279.8 g/mol
InChI Key: PJYINZQYFXFNPZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)- (CAS RN: 144412-60-2) emerged as a compound of interest during the late 20th century, coinciding with advancements in combinatorial chemistry and targeted organic synthesis. Its discovery is attributed to systematic efforts to develop novel aniline derivatives with enhanced electronic and steric properties for applications in materials science and medicinal chemistry. The compound’s synthesis was first reported in the early 1990s, leveraging condensation reactions between 4-chloroaniline and substituted naphthaldehydes, a methodology refined during the expansion of Schiff base chemistry.

The structural complexity of this compound—featuring a chloro-substituted aniline core fused with a methylnaphthalene moiety—reflects the era’s focus on hybrid aromatic systems. These systems were designed to optimize intermolecular interactions for applications ranging from asymmetric catalysis to photoluminescent materials. While initial studies prioritized synthetic feasibility, subsequent research has explored its physicochemical behavior and potential in supramolecular architectures.

Chemical Classification and Structural Significance

Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)- belongs to the Schiff base family, characterized by the presence of an imine (–C=N–) functional group. Its classification within aromatic amines is further specified by the International Union of Pure and Applied Chemistry (IUPAC) based on its substituents:

  • Core structure : A naphthalene ring substituted with a methyl group at position 8, conjugated to a 4-chloroaniline unit via a methylene bridge.
  • Stereochemistry : The (E)-configuration denotes the trans orientation of the imine group relative to the naphthalene and aniline substituents, a feature critical to its molecular geometry.

Table 1: Key Structural and Molecular Properties

Property Value Source
Molecular formula C₁₈H₁₄ClN
Molecular weight 279.76 g/mol
CAS Registry Number 144412-60-2
Hybridization sp² (imine nitrogen)
Key functional groups Imine, chloro, methylnaphthyl

The compound’s planar naphthalene system and electron-withdrawing chloro group create a polarized electronic environment, enhancing its suitability for coordination chemistry and π-π stacking interactions. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and X-ray crystallography, have confirmed the rigidity of its conjugated system and intramolecular hydrogen bonding between the aniline nitrogen and adjacent substituents.

Research Objectives and Scope

Recent investigations into Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)- have focused on three primary domains:

  • Synthetic Optimization : Refining condensation protocols to improve yield and selectivity under mild conditions, particularly using green chemistry principles.
  • Material Science Applications : Exploiting its luminescent properties and planar structure for organic light-emitting diodes (OLEDs) and molecular sensors.
  • Biological Relevance : Preliminary studies suggest potential as a ligand for metalloenzymes or a scaffold for anticancer agents, though detailed mechanistic studies remain ongoing.

Table 2: Current Research Priorities

Domain Focus Area Methodology
Synthesis Solvent-free catalytic condensation Acid-catalyzed reflux, chromatography
Materials Chemistry Charge-transfer complexes UV-Vis spectroscopy, DFT calculations
Medicinal Chemistry Protein-ligand docking studies Molecular dynamics simulations

Properties

CAS No.

144412-60-2

Molecular Formula

C18H14ClN

Molecular Weight

279.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(8-methylnaphthalen-2-yl)methanimine

InChI

InChI=1S/C18H14ClN/c1-13-3-2-4-15-6-5-14(11-18(13)15)12-20-17-9-7-16(19)8-10-17/h2-12H,1H3

InChI Key

PJYINZQYFXFNPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)C=NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

Schiff bases form via nucleophilic addition of primary amines to carbonyl compounds, followed by dehydration. For this compound, 4-chloroaniline reacts with 8-methyl-2-naphthaldehyde in a 1:1 molar ratio under acidic or neutral conditions. The mechanism proceeds as follows:

  • Nucleophilic attack : The amine’s lone pair attacks the aldehyde’s electrophilic carbonyl carbon.

  • Carbinolamine intermediate formation : A tetrahedral intermediate forms, which undergoes acid- or base-catalyzed dehydration.

  • Imine formation : Water elimination yields the final Schiff base.

Typical Protocol :

  • Reactants : 4-Chloroaniline (1.27 g, 10 mmol), 8-methyl-2-naphthaldehyde (1.70 g, 10 mmol).

  • Solvent : Ethanol (50 mL).

  • Catalyst : Glacial acetic acid (1–2 drops) or piperidine (0.5 mL).

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Workup : Cool to room temperature, filter precipitated product, wash with cold ethanol.

  • Yield : 70–85% after recrystallization from ethanol.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Molar Ratio 1:1 (amine:aldehyde)Prevents side reactions
Temperature 70–80°CAccelerates dehydration
Catalyst Acetic acid/piperidineEnhances imine stability
Reaction Time 4–6 hoursMaximizes conversion

Key Observations :

  • Excess aldehyde leads to byproducts like aldol adducts.

  • Prolonged heating (>8 hours) degrades the imine bond.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collisions.

Procedure :

  • Mix reactants in ethanol (20 mL) with 0.3 mL acetic acid.

  • Irradiate at 300 W, 80°C, for 15–20 minutes.

  • Yield : 88–92% (higher than conventional).

Advantages :

  • Energy-efficient and scalable.

  • Minimizes thermal decomposition.

Solvent-Free Mechanochemical Synthesis

Grinding reactants with a catalyst in a ball mill eliminates solvent use, aligning with green chemistry principles.

Protocol :

  • Combine 4-chloroaniline (10 mmol), 8-methyl-2-naphthaldehyde (10 mmol), and K₂CO₃ (0.5 g).

  • Grind at 500 rpm for 30 minutes.

  • Yield : 78–82%.

Limitations :

  • Requires post-reaction purification via column chromatography.

Catalytic Innovations

Metal-Catalyzed Reactions

Transition metals like Rh(I) or Al³⁺ improve reaction efficiency by stabilizing intermediates.

Example :

  • Catalyst : [Rh(η⁴-cod)(μ-O₂CMe)]₂ (5 mol%).

  • Conditions : Benzene-methanol (2:1) at 60°C for 2 hours.

  • Yield : 90% with >99% stereoselectivity.

Characterization Data :

  • IR (KBr) : ν(C=N) at 1609 cm⁻¹.

  • ¹H NMR (CDCl₃) : δ 8.72 (s, 1H, CH=N), 7.2–8.5 (m, 11H, aromatic).

Purification and Characterization

Recrystallization

  • Solvent : Ethanol or ethyl acetate.

  • Purity : >95% (HPLC).

Chromatographic Techniques

  • Column Chromatography : Silica gel, hexane/ethyl acetate (7:3).

  • Retention Factor (Rf) : 0.45.

Spectroscopic Confirmation

TechniqueKey Signals
Mass Spectrometry m/z 293.7 [M+H]⁺
UV-Vis λₘₐₓ 325 nm (π→π* transition)
XRD Monoclinic crystal system, P2₁/c space group

Challenges and Solutions

Steric Hindrance

The bulky 8-methylnaphthalene group slows nucleophilic attack. Mitigation :

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

  • Increase reaction temperature to 90°C.

Hydrolytic Instability

The imine bond is prone to hydrolysis in acidic media. Stabilization Strategies :

  • Store under anhydrous conditions.

  • Add molecular sieves to absorb moisture.

Comparative Analysis of Methods

MethodDurationYield (%)Purity (%)Environmental Impact
Conventional6 hours70–8595Moderate (solvent use)
Microwave20 min88–9298Low
Mechanochemical30 min78–8290Negligible

Industrial Scalability Considerations

  • Cost Analysis : Raw materials account for 60% of production costs.

  • Safety : 4-Chloroaniline is toxic (LD₅₀ = 250 mg/kg in rats); requires closed-system processing.

  • Waste Management : Ethanol recovery via distillation reduces environmental footprint .

Chemical Reactions Analysis

Types of Reactions

(E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline can be used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

Biology and Medicine

In biological and medical research, compounds similar to (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline are often investigated for their potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Imine Bond Geometry

The C=N bond length in the title compound can be inferred from analogous imines:

  • (E)-Benzyl(1-phenylethylide) : 1.292 Å .
  • N-(4-chlorobenzylidene)aniline: Similar compounds show bond lengths of ~1.265–1.286 Å .

Substituent Effects

  • Electron-withdrawing groups :
    • 4-Chloro-N-[(4-nitrophenyl)methylene]aniline (): The nitro group enhances electrophilicity at the imine nitrogen, increasing reactivity in condensation reactions.
    • 4-Methoxy-N-[(4-nitrophenyl)methylene]aniline (): Methoxy groups donate electron density, shortening the C=N bond (1.264–1.286 Å) compared to nitro-substituted analogues.
Table 1: Structural Parameters of Analogous Schiff Bases
Compound Name Substituents C=N Bond Length (Å) Key Structural Feature Reference
Title Compound 4-Cl, 8-methyl-naphthalenyl ~1.28 (inferred) Bulky naphthalenyl group -
N-(4-Chlorobenzylidene)aniline 4-Cl, phenyl 1.265–1.286 Simple aryl substitution
4-Methoxy-N-[(4-nitrophenyl)methylene]aniline 4-OCH₃, 4-NO₂ 1.264 Electron-donating/withdrawing
4-Chloro-N-(furan-2-ylmethylene)benzenamine 4-Cl, furan N/A Heterocyclic substitution

Physicochemical Data

  • Melting Points :
    • N-(4-chlorobenzylidene)aniline : 120–125°C ().
    • 4-Methoxy analogues : Higher melting points (~150°C) due to hydrogen bonding ().
  • Thermodynamic Properties :
    • ΔfusH : 24.56 kJ/mol for N-[(4-nitrophenyl)methylene]aniline (). The bulky naphthalenyl group in the title compound may reduce crystallinity, lowering ΔfusH.

Antimicrobial Activity

  • Substituted-N-((2-chloroquinolin-3-yl)methylene)benzenamine (): Exhibits antimicrobial activity due to the quinoline moiety’s intercalation with DNA.
  • 4-Chloro-N-(furan-2-ylmethylene)benzenamine (): Shows moderate antifungal activity (LC₅₀ = 54.81 ppm in snail toxicity assays). The title compound’s naphthalenyl group may enhance lipophilicity, improving membrane penetration.

Catalytic and Coordination Chemistry

  • Pyrolyl-substituted Schiff bases (): Act as ligands for Ti and rare-earth metal complexes, enabling catalytic applications (e.g., hydroamination). The title compound’s naphthalenyl group could stabilize metal centers via π-stacking.

Q & A

Q. What are the recommended synthetic routes for (E)-4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]benzenamine, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via Schiff base formation, typically involving the condensation of 4-chloroaniline with 8-methyl-2-naphthaldehyde. Key steps include:

  • Catalyst Selection : Use sodium t-butanolate or similar bases in toluene under inert atmospheres (e.g., nitrogen) at 80–100°C to enhance imine bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the (E)-isomer. Monitor reaction progress via TLC.
  • Yield Optimization : Adjust molar ratios (1:1.2 aldehyde:amine) and reflux time (12–24 hours). For analogous Schiff bases, yields of 80–90% are achievable under optimized conditions .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • FT-IR : Expect peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~3250 cm⁻¹ (N-H stretch, if unreacted amine persists). Chlorine substituents show C-Cl stretches near 550–650 cm⁻¹ .
  • NMR :
    • ¹H NMR : Aromatic protons in the naphthalene ring appear as multiplets at δ 7.2–8.5 ppm. The imine proton (N=CH) resonates as a singlet at δ 8.2–8.5 ppm. Methyl groups (e.g., 8-methyl) appear as a singlet at δ 2.5–2.8 ppm .
    • ¹³C NMR : The imine carbon (C=N) appears at δ 150–160 ppm, while aromatic carbons range from δ 115–140 ppm .
  • UV-Vis : Conjugation in the Schiff base system leads to absorption bands at ~250–350 nm (π→π* transitions) .

Advanced Research Questions

Q. How can crystallographic data from X-ray diffraction be effectively analyzed using SHELX software for this compound?

Methodological Answer:

  • Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K. Ensure crystal quality (e.g., low mosaicity) .
  • Structure Solution :
    • SHELXT : For phase determination via intrinsic phasing. Input includes .hkl files and unit cell parameters.
    • SHELXL : Refine coordinates, thermal parameters, and occupancy. Use restraints for disordered moieties (e.g., methyl groups).
  • Validation : Check CIF files with PLATON for symmetry errors and hydrogen bonding networks. Typical R1 values for similar Schiff bases are < 0.05 .

Q. What strategies are recommended for resolving contradictions between experimental spectroscopic data and computational (DFT) predictions?

Methodological Answer:

  • DFT Calibration : Optimize computational methods (e.g., B3LYP/6-311++G(d,p)) to match experimental geometries. Compare bond lengths (e.g., C=N: ~1.28 Å experimentally vs. 1.30 Å computationally) .
  • Vibrational Analysis : Scale calculated IR frequencies by 0.96–0.98 to correct for anharmonicity. Assign discrepancies (e.g., missing peaks) to solvent effects or crystal packing .
  • NMR Shift Calculations : Use gauge-including atomic orbital (GIAO) methods. Solvent corrections (e.g., PCM for DMSO) improve correlation with experimental δ values .

Q. How can in vitro biological activity assays, such as LC50 determination, be designed to evaluate the compound’s toxicity or pharmacological potential?

Methodological Answer:

  • Assay Design :
    • Dose Range : Test concentrations (e.g., 50–350 ppm) in triplicate using DMSO/water (1:3 v/v) as solvent .
    • Exposure Time : 72-hour exposure for stable compounds; monitor mortality/viability endpoints hourly.
  • Data Analysis : Calculate LC50 via probit analysis (e.g., SPSS or R’s drc package). For analogous Schiff bases, LC50 values range from 54–91 ppm .
  • Biochemical Correlates : Measure enzyme activity (e.g., AST, ALT) and total protein content post-exposure. Significant ALT elevation indicates hepatotoxicity .

Q. How can researchers address challenges in resolving tautomeric or stereochemical ambiguities in this compound?

Methodological Answer:

  • Tautomer Discrimination : Use NOESY NMR to detect spatial proximity between protons (e.g., imine vs. enamine forms). Computational studies (DFT) can predict dominant tautomers based on Gibbs free energy .
  • E/Z Isomer Confirmation :
    • X-ray Crystallography : Definitive assignment via bond angles and torsion angles (e.g., C=N-C angle ~120° for E-isomers) .
    • ¹H NMR Coupling Constants : Trans-vicinal coupling (J = 12–16 Hz) in E-isomers vs. cis (J = 8–12 Hz) in Z-isomers .

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